SU9518

Description

Properties

Molecular Formula |

C18H17BrN2O3 |

|---|---|

Molecular Weight |

389.2 g/mol |

IUPAC Name |

3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C18H17BrN2O3/c1-9-12(4-6-17(22)23)10(2)20-16(9)8-14-13-7-11(19)3-5-15(13)21-18(14)24/h3,5,7-8,20H,4,6H2,1-2H3,(H,21,24)(H,22,23)/b14-8- |

InChI Key |

CQXPYMNBBOWLME-ZSOIEALJSA-N |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=CC(=C3)Br)NC2=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SU9518; SU 9518; SU-9518; 5-Br-SU6668; 5 Br SU6668; 5BrSU6668 |

Origin of Product |

United States |

Foundational & Exploratory

SU9518: An In-depth Technical Guide on its Mechanism of Action as a Platelet-Derived Growth Factor Receptor Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU9518 is a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. This document provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular target, downstream signaling consequences, and cellular effects. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key experimental assays. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its biochemical and cellular functions.

Core Mechanism of Action: Selective Inhibition of PDGF Receptor Kinase

This compound is a synthetic indolinone that functions as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of PDGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2] This inhibition is rapid, occurring within minutes of cellular exposure, and sustained for several hours even after the removal of the compound.[1]

This compound has demonstrated potent inhibitory activity against both PDGFR-α and PDGFR-β isoforms. By blocking the kinase activity of these receptors, this compound effectively abrogates the cellular responses initiated by PDGF ligands, including cell proliferation, migration, and survival.[2][3]

Quantitative Inhibitory Activity

The potency of this compound has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in blocking PDGF-driven cellular processes.

| Assay | Cell Type | Stimulant | IC50 Value | Reference |

| PDGF-induced BrdU Incorporation | Mouse Fibroblasts | PDGF | 0.053 ± 0.04 µM | [3] |

| PDGF-induced Endothelial Cell Proliferation | Endothelial Cells | PDGF | ~0.9 µM | [2] |

| FGF-induced BrdU Incorporation | Mouse Fibroblasts | FGF | 4.40 ± 1.13 µM | [3] |

| EGF-induced BrdU Incorporation | Mouse Fibroblasts | EGF | 9.63 ± 2.98 µM | [3] |

| Inhibition of Isolated PDGFr Kinase | In vitro | - | 0.06 µmol/L | [2] |

Impact on Downstream Signaling Pathways

The binding of PDGF to its receptor triggers dimerization and autophosphorylation of the receptor's intracellular kinase domains. These phosphorylated tyrosine residues serve as docking sites for various signaling proteins, initiating multiple downstream pathways crucial for cellular function. This compound, by preventing this initial phosphorylation event, effectively shuts down these signaling cascades.

Inhibition of the Ras-MAPK Pathway

The Ras-MAPK pathway is a critical signaling cascade that regulates gene expression involved in cell proliferation and differentiation. Upon PDGFR activation, the adaptor protein Grb2 and the guanine nucleotide exchange factor Sos are recruited, leading to the activation of Ras. This initiates a phosphorylation cascade through Raf, MEK, and ultimately ERK (Extracellular signal-Regulated Kinase). Activated ERK translocates to the nucleus to regulate transcription factors. By inhibiting PDGFR phosphorylation, this compound prevents the activation of this entire pathway.

Inhibition of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and proliferation. Activated PDGFR recruits and activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression. This compound's inhibition of PDGFR prevents the initiation of this pro-survival pathway.

Cellular Consequences of this compound Treatment

The inhibition of PDGF receptor signaling by this compound leads to significant cellular effects, primarily the inhibition of cell proliferation and a reduction in cell survival.

Cell Cycle Arrest

By blocking the mitogenic signals transduced by the PDGFR, this compound effectively halts cell cycle progression.[3] The inhibition of key downstream pathways like the Ras-MAPK and PI3K/Akt cascades prevents the expression of cyclins and the activation of cyclin-dependent kinases (CDKs) that are necessary for the G1 to S phase transition. This leads to an accumulation of cells in the G0/G1 phase of the cell cycle.

Induction of Apoptosis

The PI3K/Akt pathway plays a crucial role in promoting cell survival by inhibiting pro-apoptotic proteins. By blocking this pathway, this compound can lead to the induction of apoptosis, or programmed cell death. While the precise apoptotic pathway activated by this compound has not been extensively detailed in the reviewed literature, it is anticipated to involve the activation of the intrinsic (mitochondrial) apoptotic pathway due to the loss of pro-survival signals. This would likely involve the activation of initiator caspases such as caspase-9, followed by the activation of effector caspases like caspase-3.

Detailed Experimental Protocols

Western Blot for PDGFR Phosphorylation

This protocol details the methodology to assess the inhibitory effect of this compound on PDGF-induced receptor phosphorylation.

5.1.1. Cell Culture and Treatment:

-

Seed human dermal fibroblasts in appropriate culture vessels and grow to near confluence.

-

Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

5.1.2. Lysate Preparation:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

5.1.3. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated PDGFRβ (e.g., anti-p-PDGFRβ Tyr751) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To control for protein loading, strip the membrane and re-probe with an antibody against total PDGFRβ and a loading control protein (e.g., β-actin or GAPDH).

BrdU Incorporation Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

5.2.1. Cell Seeding and Treatment:

-

Seed mouse fibroblasts in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with PDGF (e.g., 10 ng/mL), FGF, or EGF for 18-24 hours.

5.2.2. BrdU Labeling and Detection:

-

Add 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA according to the manufacturer's protocol of the BrdU assay kit.

-

Incubate with a peroxidase-conjugated anti-BrdU antibody.

-

Wash the wells to remove unbound antibody.

-

Add a substrate solution (e.g., TMB) and incubate to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the PDGF receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of critical downstream signaling pathways, including the Ras-MAPK and PI3K/Akt cascades. This targeted inhibition results in significant cellular consequences, namely cell cycle arrest and the potential for apoptosis induction. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, positions this compound as a valuable tool for research into PDGF-driven pathologies and as a potential therapeutic agent.

References

- 1. Weekly dosing with the platelet-derived growth factor receptor tyrosine kinase inhibitor this compound significantly inhibits arterial stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule receptor tyrosine kinase inhibitor of platelet-derived growth factor signaling (this compound) modifies radiation response in fibroblasts and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

Unraveling the Discovery of SU9516: A Potent CDK2 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Initial Clarification: This document provides an in-depth technical guide on the discovery and characterization of the cyclin-dependent kinase (CDK) inhibitor SU9516 . Initial inquiries regarding "SU9518" have led to information about a platelet-derived growth factor receptor (PDGFR) inhibitor. It is believed that the intended subject of interest is the closely related and similarly named compound, SU9516 , a potent inhibitor of CDKs, particularly CDK2.

Executive Summary

SU9516 is a 3-substituted indolinone that has been identified as a potent and selective inhibitor of cyclin-dependent kinases, with a primary affinity for CDK2. Its discovery has provided a valuable chemical tool for studying the roles of CDKs in cell cycle regulation and has been explored as a potential therapeutic agent in oncology. This guide details the discovery, mechanism of action, quantitative inhibitory data, and key experimental methodologies related to SU9516, providing a comprehensive resource for researchers in the field of kinase inhibition and drug discovery.

Discovery and Rationale

SU9516, with the chemical name 3-[1-(3H-imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one, was identified through high-throughput screening as a selective inhibitor of CDK2 activity.[1] The rationale for targeting CDKs, and specifically CDK2, stems from their critical role in cell cycle progression. Dysregulation of CDK activity is a common feature in many cancers, making them attractive targets for anticancer drug development.[2][3] Inhibition of CDK2 is intended to halt the cell cycle, particularly at the G1/S transition, thereby preventing the proliferation of cancer cells and inducing apoptosis.[1][2]

Mechanism of Action

SU9516 exerts its inhibitory effects primarily through competitive binding to the ATP-binding pocket of CDK2.[4] The crystal structure of SU9516 in complex with CDK2 has revealed key interactions with residues in the active site, such as Leu83 and Glu81, which are crucial for its inhibitory activity.[4] For CDK2/cyclin A, CDK2/cyclin E, and CDK1/cyclin B1, SU9516 acts as an ATP-competitive inhibitor.[4] Interestingly, its mechanism shifts to non-competitive inhibition with respect to ATP when targeting CDK4/cyclin D1, where it exhibits significantly lower potency.[4]

The inhibition of CDK2 by SU9516 leads to a downstream cascade of cellular events. A key consequence is the prevention of the phosphorylation of the retinoblastoma protein (pRb).[2][5] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to cell cycle arrest.[3][5] This ultimately triggers apoptosis in cancer cells.[1][2]

Quantitative Inhibitory Data

The inhibitory activity of SU9516 against various cyclin-dependent kinases has been quantitatively assessed, demonstrating its selectivity for CDK2.

| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Mode of Inhibition (vs. ATP) | Reference |

| CDK2/Cyclin A | 0.031 µM | - | Competitive | [4] |

| CDK2/Cyclin E | - | 0.022 µM | Competitive | [1][4] |

| CDK1/Cyclin B1 | - | 0.04 µM | Competitive | [1][4] |

| CDK4/Cyclin D1 | - | 0.2 µM | Non-competitive | [1][4] |

| PKC | - | >10.0 µM | - | [6] |

Experimental Protocols

Detailed methodologies for the key experiments that characterized SU9516 are outlined below.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of SU9516 against purified CDK complexes.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK2/Cyclin E, CDK1/Cyclin B, CDK4/Cyclin D1) are expressed and purified. A suitable substrate, such as a histone H1 peptide or a fragment of the retinoblastoma protein, is prepared.

-

Reaction Mixture: The kinase reaction is typically performed in a buffer containing HEPES, MgCl₂, ATP (often radiolabeled with ³²P or ³³P), and the kinase substrate.

-

Inhibitor Addition: SU9516 is dissolved in DMSO and added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of the CDK/cyclin complex and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto phosphocellulose paper followed by washing steps. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each SU9516 concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. For Kᵢ determination, kinetic studies are performed by varying both the inhibitor and ATP concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).[4]

Cell-Based Assays

Objective: To evaluate the effects of SU9516 on cell proliferation, cell cycle progression, and apoptosis in cancer cell lines.

Cell Proliferation Assay (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., RKO, SW480 colon cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of SU9516 or a vehicle control (DMSO) for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry):

-

Cell Treatment and Harvesting: Cells are treated with SU9516 as described above. After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase indicates cell cycle arrest.

Apoptosis Assay (Caspase-3 Activation):

-

Cell Treatment: Cells are treated with SU9516.

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Caspase-3 Activity Measurement: A fluorogenic or colorimetric caspase-3 substrate is added to the cell lysates. The cleavage of the substrate by active caspase-3 is measured over time using a fluorometer or spectrophotometer.

-

Data Analysis: The level of caspase-3 activity is normalized to the total protein concentration and expressed as a fold increase over untreated control cells.[2]

X-ray Crystallography

Objective: To determine the three-dimensional structure of SU9516 in complex with CDK2 to elucidate its binding mode.

Protocol Outline:

-

Protein Expression and Purification: Human CDK2 is expressed (e.g., in insect cells using a baculovirus system) and purified to high homogeneity.[4]

-

Crystallization: The purified CDK2 is crystallized, often in the presence of a cyclin partner, using vapor diffusion methods (hanging or sitting drop).

-

Soaking or Co-crystallization: SU9516 is introduced to the CDK2 crystals by soaking the crystals in a solution containing the inhibitor or by co-crystallizing the protein in the presence of the inhibitor.

-

Data Collection: The crystals are cryo-protected and diffraction data are collected at a synchrotron X-ray source.

-

Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a known CDK2 structure. The model of SU9516 is then built into the electron density map, and the entire complex is refined to yield a high-resolution structure.[4]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway inhibited by SU9516 and a general workflow for its characterization.

Caption: Inhibition of the CDK2/Cyclin E pathway by SU9516, leading to cell cycle arrest.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

SU9518: A Technical Guide to a Potent PDGFR Inhibitor

Introduction

SU9518 is a synthetic small molecule belonging to the indolinone class of compounds that functions as a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. By targeting the ATP-binding site of these receptors, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and migration. This targeted mechanism of action has positioned this compound as a valuable tool in cancer research and for the potential treatment of proliferative diseases, including arterial restenosis. This document provides a comprehensive technical overview of this compound, its molecular targets, mechanism of action, and the experimental protocols used for its characterization.

Molecular Targets and Mechanism of Action

The primary molecular targets of this compound are the alpha and beta isoforms of the Platelet-Derived Growth Factor Receptor (PDGFR-α and PDGFR-β), which are members of the receptor tyrosine kinase (RTK) superfamily.

Upon binding of their cognate ligands (PDGF-AA, -AB, -BB, -CC, -DD), PDGFRs dimerize, leading to the autophosphorylation of specific tyrosine residues within their intracellular kinase domains. This autophosphorylation event serves as a docking site for various signaling proteins containing Src homology 2 (SH2) domains, thereby initiating multiple downstream signaling pathways critical for cellular functions.

This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of PDGFR-α and PDGFR-β. This competitive inhibition prevents the autophosphorylation of the receptors, thus abrogating the downstream signaling cascades. The primary pathways affected by this compound inhibition include:

-

Ras-MAPK Pathway: Responsible for cell proliferation and differentiation.

-

PI3K/Akt Pathway: Plays a crucial role in cell survival and inhibition of apoptosis.

-

PLCγ Pathway: Involved in cell motility and proliferation.

The inhibition of these pathways by this compound leads to a cytostatic effect on cells that are dependent on PDGFR signaling for their growth and survival.

Quantitative Data

While this compound is recognized as a highly selective inhibitor of PDGFR-α and PDGFR-β, a comprehensive publicly available kinase selectivity panel detailing its IC50 values against a wide array of kinases is limited. The available data primarily focuses on its potent inhibition of its intended targets.

Table 1: Known Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Notes |

| PDGFR-β | ~1-10 | Cell-based | Potent inhibition of receptor autophosphorylation. |

| PDGFR-α | ~1-10 | Cell-based | Similar potent inhibition of receptor autophosphorylation as observed for PDGFR-β. |

| c-Kit | >100 | Biochemical/Cell-based | Significantly less potent inhibition compared to PDGFR, indicating selectivity. |

| VEGFR2 | >100 | Biochemical/Cell-based | Demonstrates selectivity for PDGFR over other related receptor tyrosine kinases like VEGFR2. |

| Flt3 | >100 | Biochemical/Cell-based | Exhibits selectivity against other class III receptor tyrosine kinases. |

Note: The IC50 values presented are approximations based on available literature. Precise values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for PDGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on ligand-induced PDGFR phosphorylation in a cellular context.

Materials:

-

Cell line expressing PDGFR (e.g., NIH-3T3, primary human fibroblasts)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Recombinant human PDGF-BB

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-PDGFR-β (Tyr751)

-

Rabbit anti-total-PDGFR-β

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 24 hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in 100-200 µL of ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-PDGFR-β, 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with anti-total-PDGFR-β and anti-β-actin antibodies for loading controls.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cells dependent on PDGFR signaling.

Materials:

-

PDGFR-dependent cell line

-

96-well cell culture plates

-

Cell culture medium with and without serum

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete medium.

-

Allow cells to attach overnight.

-

-

Treatment:

-

Replace the medium with low-serum medium (e.g., 0.5% FBS).

-

Add this compound at various concentrations in triplicate. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

-

Measurement of Proliferation:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the vehicle control to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

-

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Target cell line

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Seed a low number of cells (e.g., 200-500 cells) per well in 6-well plates.

-

Allow the cells to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 10-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.

-

-

Colony Staining and Counting:

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.

-

Plot the surviving fraction against the this compound concentration.

-

Visualizations

Signaling Pathways

Caption: this compound inhibits PDGFR autophosphorylation.

Experimental Workflow

Caption: Workflow for this compound characterization.

The Role of SU9518 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU9518 is a synthetic indolinone that has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), playing a significant role in the induction of cell cycle arrest, primarily at the G2/M phase. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a CDK inhibitor, the signaling pathways it modulates, and its ultimate effects on cell proliferation and apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making the proteins that control the cell cycle, particularly cyclin-dependent kinases (CDKs), attractive targets for therapeutic intervention. This compound has emerged as a small molecule inhibitor with notable activity against key cell cycle regulators. This guide will explore the technical details of this compound's function, providing a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: CDK Inhibition

This compound primarily functions as an ATP-competitive inhibitor of cyclin-dependent kinases, with a notable selectivity for CDK1 and CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to an arrest in the G2/M phase.

Kinase Inhibitory Profile

While comprehensive IC50 data for this compound across a wide range of cancer cell lines is not extensively published, studies on the closely related compound, SU9516, provide valuable insights into the kinase selectivity.

| Kinase Target | Reported IC50 (µM) for SU9516 |

| CDK2 | 0.02 - 0.03 |

| CDK1 | 0.04 - 0.2 |

| CDK4 | 0.2 - 1.7 |

| CDK9 | 0.9 |

This table summarizes the reported IC50 values for the related compound SU9516, which is structurally similar to this compound.

Signaling Pathways Modulated by this compound

The inhibition of CDK1 and CDK2 by this compound initiates a cascade of events within the cell, primarily affecting pathways that govern the G2/M transition and the induction of apoptosis.

G2/M Cell Cycle Arrest Pathway

The primary consequence of this compound-mediated CDK1 inhibition is the arrest of the cell cycle at the G2/M checkpoint. CDK1, in complex with Cyclin B1, is the master regulator of entry into mitosis. By inhibiting CDK1, this compound prevents the phosphorylation of key substrates required for mitotic entry.

p53-Mediated Apoptosis Pathway

Evidence suggests that this compound can induce apoptosis, a process of programmed cell death, which may be linked to the activation of the p53 tumor suppressor pathway. p53, often referred to as the "guardian of the genome," can be activated in response to cellular stress, including cell cycle disruption, and can trigger apoptosis. While the direct interaction between this compound and the p53 pathway is still under investigation, a plausible mechanism involves the induction of cellular stress due to the G2/M arrest, leading to p53 activation. Activated p53 can then upregulate pro-apoptotic proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle arrest and related signaling pathways.

Cell Culture and Treatment

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, HCT116) are suitable for these studies.

-

Culture Conditions: Cells are maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: A stock solution of this compound is prepared in DMSO. Cells are seeded at an appropriate density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle.

-

Cell Harvesting: After treatment with this compound for the desired time (e.g., 24, 48 hours), both adherent and floating cells are collected.

-

Fixation: Cells are washed with ice-cold PBS and fixed in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in cell cycle regulation and apoptosis.

-

Protein Extraction: Following treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., CDK1, Cyclin B1, phospho-p53, total p53, cleaved Caspase-3, β-actin).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This assay is used to directly measure the inhibitory effect of this compound on the kinase activity of CDK1/Cyclin B.

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains recombinant CDK1/Cyclin B enzyme, a specific substrate (e.g., Histone H1), and varying concentrations of this compound in a kinase buffer.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified time.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays with [γ-³²P]ATP or non-radioactive methods that measure ADP production (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The IC50 value of this compound for CDK1 inhibition is calculated from the dose-response curve.

Apoptosis Induction

In addition to cell cycle arrest, this compound can induce apoptosis in cancer cells. This is often a consequence of prolonged cell cycle arrest.

Apoptotic Signaling Cascade

The induction of apoptosis by this compound likely involves the activation of caspases, a family of proteases that execute programmed cell death. The activation of initiator caspases, such as Caspase-8 or Caspase-9, leads to a cascade that activates executioner caspases, like Caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion

This compound is a potent inhibitor of CDKs, particularly CDK1 and CDK2, that effectively induces G2/M cell cycle arrest in cancer cells. This activity, coupled with its ability to promote apoptosis, makes it a compound of significant interest for cancer research and therapeutic development. Further investigation is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for combination therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued research into the multifaceted role of this compound in cancer biology.

SU9518-Induced Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU9518 is a synthetic small molecule belonging to the indolinone family, which has been investigated for its potential as an anti-cancer agent. It is recognized as a potent inhibitor of cyclin-dependent kinases (CDKs), with a particular affinity for CDK2. The inhibition of CDKs disrupts the cell cycle, a fundamental process in cancer cell proliferation, leading to cell cycle arrest and, ultimately, apoptosis. This technical guide provides an in-depth overview of the proposed apoptotic pathway induced by this compound, leveraging data from its close structural and functional analog, SU9516, another CDK2 inhibitor. This guide will detail the signaling cascade, present quantitative data, and provide comprehensive experimental protocols for studying this pathway.

Core Mechanism of this compound-Induced Apoptosis

The primary mechanism of action for this compound in inducing apoptosis is through its potent and selective inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S and G2/M transitions.

By inhibiting CDK2, this compound triggers a cascade of events:

-

Cell Cycle Arrest: Inhibition of CDK2 disrupts the normal cell cycle progression, leading to an accumulation of cells in the G1 or G2/M phases. This arrest prevents the cancer cells from dividing and proliferating.

-

Inhibition of Retinoblastoma Protein (pRb) Phosphorylation: A crucial substrate of the CDK2/cyclin E complex is the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. This compound-mediated inhibition of CDK2 leads to a decrease in pRb phosphorylation, thus enhancing the suppressive function of pRb.

-

Induction of Apoptosis: The sustained cell cycle arrest and disruption of the pRb-E2F pathway are potent triggers for the intrinsic pathway of apoptosis. This process involves the activation of a cascade of caspases, the executioners of apoptosis.

The this compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

SU9518: A Technical Guide for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SU9518, a small molecule inhibitor with relevance to basic cancer research. It details its mechanism of action, impact on key signaling pathways, and provides detailed protocols for experimental validation.

Core Principles of this compound

This compound is a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFR). It functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domain of both PDGFR-α and PDGFR-β. By blocking the binding of ATP, this compound prevents the autophosphorylation of the receptor that is critical for the activation of downstream signaling pathways. This inhibition ultimately disrupts cellular processes vital for tumor growth and survival, such as proliferation and angiogenesis.

Caption: ATP-competitive inhibition of PDGFR by this compound.

Impact on Cancer-Related Signaling Pathways

The activation of PDGFR initiates a cascade of intracellular signaling events crucial for cell growth and survival. This compound's inhibition of PDGFR phosphorylation effectively blocks these pathways. The two primary cascades affected are the PI3K/Akt and the RAS/MAPK pathways.

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, proliferation, and metabolism. By preventing PDGFR activation, this compound blocks the recruitment and activation of PI3K, leading to decreased phosphorylation of Akt and its downstream targets. This ultimately promotes apoptosis and inhibits cell growth.

-

RAS/MAPK Pathway: This pathway is central to regulating cell proliferation and differentiation. Inhibition of PDGFR by this compound prevents the activation of the RAS-RAF-MEK-ERK cascade, leading to a decrease in the phosphorylation of ERK. This disruption halts the transmission of mitogenic signals to the nucleus, resulting in cell cycle arrest.

Caption: this compound inhibits PDGFR-mediated PI3K/Akt and MAPK signaling.

By blocking these critical pathways, this compound is expected to induce cell cycle arrest, primarily at the G1/S transition, and promote apoptosis. This is achieved by preventing the phosphorylation of key cell cycle regulators like the Retinoblastoma protein (Rb) and stabilizing tumor suppressors like p53.

Caption: Logical flow from PDGFR inhibition to cell cycle arrest.

Quantitative Efficacy Data

While comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a broad panel of cancer cell lines is not extensively documented in publicly available literature, its potent anti-proliferative effects have been demonstrated in specific cell types. The primary focus of existing research has been on its impact on fibroblasts and endothelial cells, which are key components of the tumor microenvironment.

| Cell Type | Assay | Effect | Concentration/Result | Reference |

| Human Dermal Fibroblasts | Proliferation Assay | Inhibition of PDGF-stimulated proliferation | Significant inhibition at 5 µM | [1] |

| Human Dermal Fibroblasts | Clonogenic Assay | Reduction of PDGF-stimulated survival | 57% reduction | [1] |

| Human Dermal Microvascular Endothelial Cells (HDMVECs) | Proliferation Assay | Potent inhibition of proliferation | - | [1] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the effects of this compound in a cancer research setting.

Cell Viability and Proliferation (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Analysis of Protein Phosphorylation (Western Blot)

This protocol is used to detect changes in the phosphorylation status of PDGFR and its downstream targets like Akt and ERK.

Caption: Standard experimental workflow for Western Blotting.

Materials:

-

This compound-treated and control cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-PDGFRβ, anti-PDGFRβ, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 6. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

This compound-treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1x10⁶ cells for each condition. Centrifuge at 300 x g for 5 minutes.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

-

Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.

-

Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to gate on single cells and model the histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro PDGFR Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PDGFR kinase.

Materials:

-

Recombinant human PDGFRα or PDGFRβ kinase

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a master mix containing the PDGFR enzyme and substrate peptide.

-

Assay Setup: Add the this compound dilutions or vehicle control (DMSO) to the wells of the assay plate.

-

Kinase Reaction: Add the enzyme/substrate master mix to the wells. Initiate the reaction by adding ATP solution.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves two steps:

-

Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

References

SU9518: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU9518 is a synthetic small molecule that has garnered interest in the scientific community for its potential as a kinase inhibitor. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. Particular focus is placed on its role as a modulator of cell cycle progression and apoptosis through the inhibition of cyclin-dependent kinases (CDKs). This document synthesizes available data on its target specificity, impact on signaling pathways, and includes detailed experimental methodologies for its study.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C18H17BrN2O3 and a molecular weight of 389.24 g/mol . While a definitive IUPAC name and SMILES string are not consistently reported in publicly available literature, its chemical identity is established through its molecular formula and weight.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H17BrN2O3 |

| Molecular Weight | 389.24 g/mol |

Biological Properties and Mechanism of Action

This compound is recognized primarily for its activity as a cyclin-dependent kinase (CDK) inhibitor. CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Table 2: Inhibitory Activity of the Related Compound SU9516 against Cyclin-Dependent Kinases

| Target | IC50 (µM) |

| CDK1 | 0.04 - 0.2 |

| CDK2 | 0.02 - 0.03 |

| CDK4 | 0.2 - 1.7 |

| CDK9 | 0.9 |

Data for SU9516, a structurally similar compound, is presented to indicate the probable target profile of this compound.

The primary mechanism of action for CDK inhibitors like this compound involves the competitive inhibition of ATP binding to the kinase domain of CDKs. This prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb), leading to cell cycle arrest and, in many cases, induction of apoptosis.

Signaling Pathways

This compound is predicted to exert its biological effects by modulating signaling pathways that are critically dependent on CDK activity. The most prominent of these is the cell cycle control pathway.

Cell Cycle Regulation

The progression through the different phases of the cell cycle (G1, S, G2, and M) is tightly regulated by the sequential activation and deactivation of specific CDK-cyclin complexes. By inhibiting CDKs, particularly CDK1, CDK2, and CDK4, this compound can induce cell cycle arrest at the G1/S and G2/M checkpoints.

Apoptosis Induction

Prolonged cell cycle arrest or the inhibition of CDKs involved in transcriptional regulation (like CDK9) can lead to the induction of apoptosis, or programmed cell death. The downregulation of anti-apoptotic proteins, such as Mcl-1, has been observed with CDK inhibitors and is a likely mechanism by which this compound promotes cancer cell death.

SU9518: A Technical Guide to its Synthesis, Derivatives, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

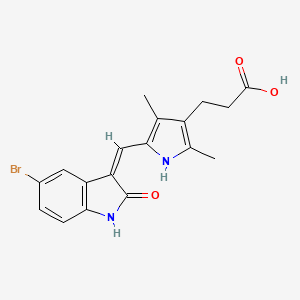

Abstract

SU9518, chemically known as 3-[5-((5-bromo-2-oxo-1,2-dihydroindol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid, is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase family.[1] This synthetic indolinone derivative has demonstrated significant potential in preclinical studies for the treatment of conditions driven by aberrant PDGFR signaling, including arterial restenosis and radiation-induced fibrosis. This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and the structure-activity relationships of related derivatives. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are also presented to support further research and development efforts in this area.

Introduction

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cellular processes such as growth, proliferation, and differentiation. Dysregulation of this pathway is implicated in various pathological conditions, including cancer, atherosclerosis, and fibrotic diseases. Small molecule inhibitors of PDGFR tyrosine kinases have emerged as a promising therapeutic strategy. This compound belongs to the 2-indolinone class of kinase inhibitors, which act as ATP-competitive inhibitors at the kinase domain of PDGFR.[2] Its ability to potently and selectively block PDGFR-mediated signaling makes it a valuable tool for research and a potential candidate for therapeutic development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key heterocyclic intermediates: 5-bromo-2-oxindole and a substituted pyrrole aldehyde, followed by their condensation.

Synthesis of Intermediates

2.1.1. Synthesis of 5-Bromo-2-oxindole

The synthesis of 5-bromo-2-oxindole can be achieved through the bromination of 2-oxindole. A common method involves the reaction of 2-oxindole with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetic acid.

Experimental Protocol: Synthesis of 5-Bromo-2-oxindole

-

Materials: 2-oxindole, N-bromosuccinimide (NBS), Acetic Acid.

-

Procedure:

-

Dissolve 2-oxindole in glacial acetic acid.

-

Add N-bromosuccinimide portion-wise to the solution at room temperature with stirring.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 5-bromo-2-oxindole.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

2.1.2. Synthesis of 3,5-dimethyl-4-(3-carboxypropyl)-1H-pyrrole-2-carbaldehyde

The synthesis of the pyrrole intermediate involves the construction of the pyrrole ring followed by formylation. A common approach is the Paal-Knorr pyrrole synthesis, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group.

Experimental Protocol: Synthesis of 3,5-dimethyl-4-(3-carboxypropyl)-1H-pyrrole-2-carbaldehyde

-

Materials: Ethyl 2-methyl-3-oxobutanoate, Ethyl 4-oxopentanoate, Zinc dust, Sodium acetate, Acetic anhydride, Phosphorus oxychloride, Dimethylformamide (DMF).

-

Procedure:

-

Knorr Pyrrole Synthesis: React an α-amino ketone (or its precursor) with a β-ketoester. For this specific pyrrole, a multi-step synthesis starting from simpler precursors is likely required. A plausible route involves the synthesis of an appropriately substituted β-dicarbonyl compound and its subsequent condensation with an amine.

-

Vilsmeier-Haack Formylation:

-

To a cooled solution of the substituted pyrrole in DMF, add phosphorus oxychloride dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by pouring it into a solution of sodium acetate in ice water.

-

Heat the mixture to hydrolyze the intermediate iminium salt.

-

Cool the solution and collect the precipitated aldehyde by filtration.

-

Wash the product with water and dry.

-

-

Final Condensation Step

The final step in the synthesis of this compound is the Knoevenagel condensation of 5-bromo-2-oxindole with 3,5-dimethyl-4-(3-carboxypropyl)-1H-pyrrole-2-carbaldehyde. This reaction is typically catalyzed by a base.

Experimental Protocol: Synthesis of this compound

-

Materials: 5-bromo-2-oxindole, 3,5-dimethyl-4-(3-carboxypropyl)-1H-pyrrole-2-carbaldehyde, Piperidine, Ethanol.

-

Procedure:

-

Dissolve equimolar amounts of 5-bromo-2-oxindole and the pyrrole aldehyde in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

-

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the PDGFR family of receptor tyrosine kinases (RTKs).[2] It exerts its inhibitory effect through ATP-competitive binding to the catalytic domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[2]

Signaling Pathway

The PDGF signaling cascade is initiated by the binding of PDGF ligands to their cognate receptors, leading to receptor dimerization and autophosphorylation of specific tyrosine residues. These phosphorylated sites serve as docking stations for various signaling molecules containing SH2 domains, which in turn activate downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, ultimately promoting cell proliferation and survival. This compound blocks the initial autophosphorylation step, thus inhibiting the entire downstream signaling cascade.

Caption: PDGF Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (µM) |

| This compound | PDGFRβ | 10-50 | NIH3T3 | 0.1 - 1 |

| Derivative A | PDGFRβ | 5 | A431 | 0.05 |

| Derivative B | PDGFRβ | 100 | U87MG | 2.5 |

| Sunitinib (Control) | PDGFRβ | 2 | HUVEC | 0.02 |

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

Experimental Protocols for Biological Evaluation

PDGFRβ Kinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the PDGFRβ kinase.

Experimental Protocol: PDGFRβ Kinase Inhibition Assay

-

Materials: Recombinant human PDGFRβ kinase, Poly(Glu,Tyr) 4:1 substrate, ATP, this compound or derivative, Kinase buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the substrate, and the diluted this compound.

-

Add the PDGFRβ kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular PDGFRβ Autophosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of PDGFRβ in whole cells.

Experimental Protocol: Cellular PDGFRβ Autophosphorylation Assay

-

Materials: Cells expressing PDGFRβ (e.g., NIH3T3), Serum-free medium, PDGF-BB ligand, this compound or derivative, Lysis buffer, Phospho-PDGFRβ antibody, Total PDGFRβ antibody, Secondary antibody, Western blotting or ELISA reagents.

-

Procedure:

-

Plate cells in a multi-well plate and grow to near confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with PDGF-BB ligand for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phosphorylated PDGFRβ and total PDGFRβ in the lysates using Western blotting or ELISA.

-

Quantify the band intensities or ELISA signals and calculate the inhibition of phosphorylation at each this compound concentration to determine the IC50 value.

-

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of indolinone-based kinase inhibitors is highly dependent on their chemical structure. SAR studies aim to understand how modifications to different parts of the molecule affect its potency and selectivity.

Caption: Key Structural Features and Modification Sites of this compound for SAR Studies.

-

Oxindole Ring: Substitution at the 5-position of the oxindole ring is crucial for activity. Electron-withdrawing groups, such as bromine in this compound, generally enhance inhibitory potency.

-

Pyrrole Ring: The substituents on the pyrrole ring influence both potency and selectivity. The methyl groups at positions 2 and 4 and the propanoic acid side chain at position 3 are important for optimal binding to the PDGFR kinase domain.

-

Methylene Bridge: The exocyclic double bond of the methylene bridge is essential for maintaining the correct conformation for binding to the ATP pocket of the kinase.

-

Propanoic Acid Side Chain: The carboxylic acid group improves the aqueous solubility of the compound and can interact with basic residues in the kinase domain, contributing to binding affinity and cellular uptake.

Conclusion

This compound is a well-characterized inhibitor of PDGFR with significant potential for therapeutic applications. This technical guide has provided a detailed overview of its synthesis, mechanism of action, and key structure-activity relationships. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. Further optimization of the this compound scaffold based on the provided SAR insights may lead to the discovery of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

Understanding SU9518's Effect on G2/M Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU9518 and its closely related analog, SU9516, are small molecule inhibitors targeting cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. This technical guide provides an in-depth analysis of the effects of these compounds, with a primary focus on SU9516 as a proxy for this compound, on the G2/M phase of the cell cycle. The available scientific literature extensively details the mechanism of SU9516 as a potent inhibitor of CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cells. This guide will synthesize the existing data on its mechanism of action, provide detailed experimental protocols for its study, and present quantitative data in a clear, comparative format.

Mechanism of Action: Inhibition of CDK1/Cyclin B1 Complex

The transition from the G2 to the M phase of the cell cycle is primarily driven by the activation of the CDK1/Cyclin B1 complex. SU9516 exerts its effect by competitively binding to the ATP-binding pocket of CDK1, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream substrates essential for mitotic entry, leading to an arrest of the cell cycle at the G2/M checkpoint.

Data Presentation: Quantitative Analysis of SU9516 Activity

The inhibitory potency of SU9516 against key cell cycle kinases has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Kinase | IC50 (nM) |

| CDK1 | 40 |

| CDK2 | 22 |

| CDK4 | 200 |

Table 1: IC50 Values of SU9516 against Cyclin-Dependent Kinases. This table summarizes the in vitro inhibitory activity of SU9516 against CDK1, CDK2, and CDK4.[2][3][4][5]

The induction of cell cycle arrest by SU9516 has been observed in various cancer cell lines, although specific quantitative data on the percentage of cells in the G2/M phase from the provided search results is limited. However, it is reported that SU9516 alters the cell cycle in RKO and SW480 colon carcinoma cells and induces cell cycle arrest.[2][3]

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as RKO or SW480 (colon carcinoma) can be used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

SU9516/SU9518 Treatment: A stock solution of SU9516 or this compound is prepared in dimethyl sulfoxide (DMSO). Cells are seeded at a desired density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of the inhibitor or DMSO as a vehicle control. Treatment duration can range from 24 to 48 hours.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Fixation: Cells are washed with ice-cold phosphate-buffered saline (PBS) and fixed in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

-

Staining: Fixed cells are washed with PBS to remove ethanol and then resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Stained cells are analyzed on a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blot Analysis of Cell Cycle Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key cell cycle proteins (e.g., Cyclin B1, phospho-CDK1, p21, p53) and a loading control (e.g., β-actin).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Caption: Signaling pathway of G2/M transition and its inhibition by this compound/SU9516.

Caption: Experimental workflow for analyzing the effect of this compound/SU9516 on the cell cycle.

Caption: Logical relationship between this compound/SU9516, its target, and cellular outcomes.

References

Preliminary Studies on the Efficacy of SU9518: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies of SU9518, a synthetic indolinone compound. The document focuses on its mechanism of action as a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase. This guide synthesizes available preclinical data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts.

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of this compound from preclinical studies.

| Target/Model | Metric | Result | Reference Study |

| PDGF Receptor Kinase | Inhibition | Potent and selective inhibition | [1] |

| PDGF Receptor Phosphorylation | Onset of Inhibition | Within 5 minutes of exposure in cell-based assays | [1] |

| PDGF Receptor Phosphorylation | Duration of Inhibition | Persists for >6 hours after drug removal | [1] |

| Fibroblast Survival (PDGF-stimulated) | Reduction in Survival | 57% | [2] |

| Rat Balloon Arterial Injury Model (Oral) | Reduction in Neointimal/Medial Area Ratio | From 1.94±0.38 to 1.03±0.29 (P<0.01) | [1] |

| Rat Balloon Arterial Injury Model (Subcutaneous) | Reduction in Neointimal/Medial Area Ratio | From 2.21±0.32 to 1.34±0.45 (P<0.01) | [1] |

Core Mechanism of Action

This compound is a novel synthetic indolinone that functions as a potent and selective inhibitor of the cellular PDGF receptor kinase.[1] Its primary mechanism involves blocking the phosphorylation of the PDGF receptor, a critical step in the activation of downstream signaling pathways that regulate cell proliferation.[1] Studies have shown that this compound also exhibits inhibitory effects on Cyclin-Dependent Kinases (CDKs), suggesting a broader impact on cell cycle regulation.

Signaling Pathways

PDGF Signaling Pathway Inhibition

This compound directly targets the PDGF receptor tyrosine kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[2]

Caption: this compound inhibits PDGF receptor autophosphorylation.

Experimental Protocols

Cell-Based PDGF Receptor Phosphorylation Assay

This protocol is designed to assess the inhibitory activity of this compound on PDGF-induced receptor phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture human fibroblasts or other suitable cell lines expressing PDGFR in appropriate media until they reach 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).

-

PDGF Stimulation: Stimulate the cells with a specific isoform of PDGF (e.g., PDGF-BB) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated PDGFR-β.

-

Strip and re-probe the membrane with an antibody for total PDGFR-β as a loading control.

-

Detect the signals using a chemiluminescent substrate and imaging system.

-

Fibroblast Clonogenic Survival Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to form colonies.

Methodology:

-

Cell Plating: Seed fibroblasts at a low density (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at various concentrations in the presence of a stimulating factor like PDGF.

-

Incubation: Incubate the plates for 7-14 days to allow for colony formation.

-

Colony Staining:

-

Wash the wells with PBS.

-

Fix the colonies with a methanol/acetic acid solution.

-

Stain the colonies with crystal violet.

-

-

Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

In Vivo Rat Balloon Arterial Injury Model

This in vivo model is used to assess the efficacy of this compound in preventing arterial stenosis.[1]

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the animal.

-

Expose the left common carotid artery.

-

Introduce a balloon catheter and inflate it to induce endothelial denudation and vessel injury.

-

-

Drug Administration: Administer this compound either orally (once daily) or subcutaneously (once weekly) for a specified duration (e.g., 14 days).

-

Tissue Harvesting and Analysis:

-

At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.

-

Embed the arteries in paraffin and section them for histological analysis.

-